Ethyl 3-[(carbamoylimino)amino]but-2-enoate, with the chemical formula CHNO, is a compound of interest in organic chemistry due to its unique functional groups and potential applications in medicinal chemistry. It is characterized by the presence of an ethyl ester group, an amino group, and a carbamoylimino substituent, which can influence its reactivity and biological activity. This compound falls under the category of amino acid derivatives and is often studied for its synthetic utility and biological properties.
This compound can be sourced from various chemical suppliers and is classified as an amino acid derivative. It has been referenced in scientific literature for its potential use in various synthetic pathways, particularly in the development of pharmaceuticals. The compound's CAS number is 7318-00-5, which helps in identifying it within chemical databases.
The synthesis of ethyl 3-[(carbamoylimino)amino]but-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with an amine followed by the introduction of a carbamoyl group through a coupling reaction.
Ethyl 3-[(carbamoylimino)amino]but-2-enoate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, making it suitable for further modifications in synthetic organic chemistry.
The mechanism of action involves several steps depending on the specific reaction pathway taken:
The compound's properties can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Ethyl 3-[(carbamoylimino)amino]but-2-enoate has potential applications in:
Ethyl 3-[(carbamoylimino)amino]but-2-enoate (CAS 146000-77-3) is synthesized via a carefully orchestrated multi-step sequence. The primary route commences with ethyl acetoacetate and hydrazine hydrate as foundational reagents. These undergo reflux in a polar protic solvent (e.g., ethanol or methanol), initiating a condensation reaction that forms a hydrazone intermediate. This intermediate is subsequently treated with ethyl chloroformate at controlled temperatures (0–5°C) to introduce the critical diazenyl (–N=NC(=O)NH₂) moiety . The final ring closure and dehydration steps yield the target compound, typically achieving 46–69% isolated yield after purification. Alternative pathways involve modifying ethyl 3-aminobut-2-enoate (CAS 7318-00-5), a commercially available enolizable β-enamino ester, through carbamoylimino group installation via urea derivatives or carbamoyl chlorides [8].
Table 1: Key Synthetic Intermediates and Conditions
Step | Reactants | Intermediate | Conditions | Purpose |
---|---|---|---|---|
1 | Ethyl acetoacetate + Hydrazine hydrate | Hydrazone | Reflux in EtOH/MeOH, 4–6 h | Core C–N bond formation |
2 | Intermediate + Ethyl chloroformate | Diazenyl adduct | 0–5°C, inert atmosphere | Introduction of –N=NC(=O)NH₂ group |
3 | Cyclization | Ethyl 3-[(carbamoylimino)amino]but-2-enoate | Mineral oil, 240–250°C | Aromatization and ring closure |
Carbamoyl chlorides serve as pivotal electrophiles for introducing the carbamoylimino group. In nucleophilic substitution reactions, the diazenyl nitrogen or ester carbonyl of the intermediate attacks the carbonyl carbon of carbamoyl chloride, forming a tetrahedral intermediate that collapses to release chloride. Primary and secondary amines further modulate reactivity: aliphatic amines (e.g., methylamine) exhibit higher nucleophilicity, accelerating carbamoylimino group installation, while bulky aryl amines (e.g., aniline derivatives) require catalysts like HCl to achieve moderate yields [7]. For example, reactions with pyridine-3-carboxamide derivatives generate advanced intermediates like 2-[(pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate, demonstrating the scaffold’s versatility for generating pharmacologically relevant hybrids [2].
Table 2: Amine/Carbamoyl Chloride Reactivity Impact
Amine/Carbamoyl Chloride Type | Reaction Rate | Yield Range | Catalyst Required |
---|---|---|---|
Aliphatic amines | High | 70–85% | No |
Aromatic amines | Moderate | 50–65% | Yes (HCl) |
Alkyl carbamoyl chlorides | High | 75–90% | No |
Aryl carbamoyl chlorides | Low | 40–55% | Yes (Pyridine) |
Solvent polarity and reaction temperature critically govern product distribution and yield. Non-polar solvents (e.g., benzene) favor condensation pathways, yielding ethyl 3-[(carbamoylimino)amino]but-2-enoate with 75% efficiency when catalyzed by HCl. In contrast, polar aprotic solvents (e.g., DMF) promote acylation, forming byproducts like N-(9-ethylcarbazol-3-yl)-3-oxobutanamide [7]. Temperature modulates this dichotomy: refluxing toluene (110°C) exclusively yields acylation products, whereas benzene reflux (80°C) with catalytic HCl optimizes condensation. Elevated temperatures (>150°C) accelerate cyclization but risk decomposition, necessitating precise thermal control. Empirical data confirm 240–250°C in mineral oil maximizes cyclization yield (69%) within 15–20 minutes; prolonged heating reduces yields by 30% due to degradation [7].
Table 3: Solvent/Temperature Optimization Matrix
Solvent | Temp. Range | Primary Product | Yield | Side Product |
---|---|---|---|---|
Benzene | 80°C | Ethyl 3-[(carbamoylimino)amino]but-2-enoate | 75% | <5% |
Toluene | 110°C | N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | 82% | 18% (hydrolysis product) |
DMF | 100°C | Amide derivatives | 65% | 20% (decarboxylated species) |
Mineral oil | 240–250°C | Cyclized pyrido[2,3-c]carbazol-1-ones | 69% | 31% (degradation at >20 min) |
Purification challenges arise from reaction mixtures containing polar byproducts and unreacted starting materials. Recrystallization remains the gold standard for bulk isolation, utilizing ethanol/water (4:1 v/v) or ethyl acetate/hexane systems. This method delivers >98% purity but sacrifices yield (typically 60–70%) due to mother liquor losses . Chromatographic approaches (e.g., silica gel column chromatography with ethyl acetate:hexane gradients) resolve complex mixtures of structural analogs like ethyl 3-amino-4-carbamoyloxybut-2-enoate (CAS 90511-66-3) and recover 85–90% of the target compound. However, chromatography introduces 5–10% solvent impurities and demands rigorous drying [6]. For research-scale purification requiring diastereomeric purity (e.g., isolating Z-isomers), preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% isomeric homogeneity [8].
Table 4: Purification Method Comparison
Technique | Conditions | Purity | Recovery Yield | Limitations |
---|---|---|---|---|
Recrystallization | Ethanol/water (4:1), 4°C | >98% | 60–70% | Moderate yield loss |
Silica Chromatography | Ethyl acetate:hexane (1:3→1:1) | 95–98% | 85–90% | Solvent contamination risk |
Preparative HPLC | C18 column, CH₃CN/H₂O gradient | >99% | 75–80% | High cost, low throughput |
Comprehensive Compound Nomenclature
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4